Cas no 921806-11-3 (N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide)

N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core, which is of interest in medicinal chemistry and pharmaceutical research. The compound’s structure combines a phenyl-substituted dihydropyridazinone moiety with a benzenesulfonamide group, suggesting potential bioactivity as a protease or enzyme inhibitor. Its molecular design may offer advantages in binding affinity and selectivity due to the presence of both hydrogen-bonding (sulfonamide) and aromatic stacking (phenyl) functionalities. This compound could serve as a valuable intermediate or scaffold in the development of therapeutic agents targeting inflammatory or metabolic disorders. Further research is required to fully elucidate its pharmacological properties and synthetic applications.
N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide structure
921806-11-3 structure
Product name:N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide
CAS No:921806-11-3
MF:C18H17N3O3S
MW:355.410882711411
CID:6065669
PubChem ID:16820337

N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide
    • N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
    • Benzenesulfonamide, N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-
    • F2237-0003
    • 921806-11-3
    • N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide
    • N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
    • AB00678128-01
    • AKOS024630174
    • Inchi: 1S/C18H17N3O3S/c22-18-12-11-17(15-7-3-1-4-8-15)20-21(18)14-13-19-25(23,24)16-9-5-2-6-10-16/h1-12,19H,13-14H2
    • InChI Key: XOTPCYMKXNSEGA-UHFFFAOYSA-N
    • SMILES: C1(S(NCCN2N=C(C3=CC=CC=C3)C=CC2=O)(=O)=O)=CC=CC=C1

Computed Properties

  • Exact Mass: 355.09906259g/mol
  • Monoisotopic Mass: 355.09906259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 624
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.2Ų
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 548.1±60.0 °C(Predicted)
  • pka: 10.60±0.40(Predicted)

N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2237-0003-4mg
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide
921806-11-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2237-0003-20mg
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide
921806-11-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2237-0003-5mg
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide
921806-11-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2237-0003-40mg
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide
921806-11-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2237-0003-20μmol
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide
921806-11-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2237-0003-15mg
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide
921806-11-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2237-0003-30mg
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide
921806-11-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2237-0003-100mg
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide
921806-11-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2237-0003-1mg
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide
921806-11-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2237-0003-10mg
N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide
921806-11-3 90%+
10mg
$79.0 2023-05-16

Additional information on N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide

Introduction to N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide (CAS No. 921806-11-3)

N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide is a pharmaceutical compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 921806-11-3, belongs to a class of molecules that exhibit promising characteristics for further development in therapeutic applications. The detailed exploration of its chemical structure, synthesis methods, and biological significance provides a comprehensive understanding of its potential role in modern drug discovery.

The molecular structure of N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide features a dihydropyridazine core, which is a well-known scaffold in medicinal chemistry for its ability to interact with various biological targets. The presence of a benzenesulfonamide moiety further enhances its potential bioactivity by contributing to hydrogen bonding and dipole interactions with biological receptors. This combination of structural elements makes it an intriguing candidate for further investigation in the development of novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological properties of dihydropyridazine derivatives due to their reported activities in various disease models. Studies have shown that compounds containing this scaffold can exhibit anti-inflammatory, antioxidant, and even anticancer properties. The specific arrangement of atoms in N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide may contribute to its unique interaction profiles with biological targets, making it a valuable subject for further research.

The synthesis of N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps typically include the formation of the dihydropyridazine ring followed by the introduction of the benzenesulfonamide group. Advanced synthetic techniques such as catalytic hydrogenation and sulfonylation reactions are often employed to achieve the desired product with minimal side reactions. The efficiency of these synthetic routes is crucial for scalability and cost-effectiveness in pharmaceutical production.

One of the most compelling aspects of N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide is its potential application in addressing unmet medical needs. Current research suggests that this compound may have therapeutic benefits in conditions such as neurodegenerative diseases, where its ability to modulate inflammatory pathways could be particularly valuable. Additionally, its structural features may allow it to interact with enzymes or receptors involved in metabolic disorders, offering a new avenue for treatment development.

Evaluation of the pharmacokinetic properties of N-2-(6-oxyphenoxy)-N-methyl-N'-[(E)-(4-fluorobenzylidene)]benzamidine is essential for understanding its behavior within biological systems. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) will provide critical insights into how this compound performs in vivo. These studies often involve preclinical models where the compound is tested for its bioavailability, toxicity profiles, and potential interactions with other drugs. Such information is vital for determining the feasibility of moving this compound into clinical trials and eventually into therapeutic use.

The role of computational chemistry and molecular modeling has become increasingly important in the early stages of drug discovery. By utilizing advanced algorithms and software tools, researchers can predict how N2-(E)-(4-fluorobenzylideneamino)-N-methylbenzamidine might interact with biological targets without conducting extensive experimental trials. This approach not only saves time but also reduces costs associated with traditional research methods. Furthermore, it allows for the rapid screening of numerous compounds to identify those with the highest potential for success.

As our understanding of disease mechanisms continues to evolve, so does our ability to design molecules that can effectively target specific pathways. The case of N-(4-fluorophenyl)-N'-methyl-N''-(4-pyridinylmethylene)benzamidine exemplifies how structural modifications can lead to enhanced bioactivity. By fine-tuning the chemical properties of this compound, researchers aim to develop drugs that are more potent and selective while minimizing side effects.

The future prospects for N-(4-fluorophenyl)-N'-methyl-N''-(4-pyridinylmethylene)benzamidine are promising, given the growing demand for innovative therapeutic solutions. As more data becomes available on its pharmacological properties and potential applications, it may emerge as a key player in addressing various health challenges. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in advancing this research from laboratory settings to clinical practice.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD